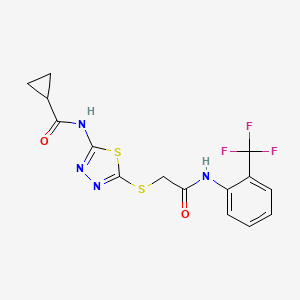

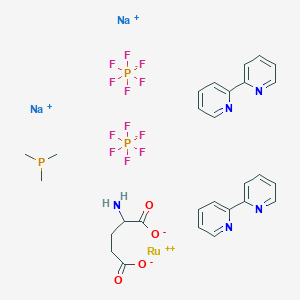

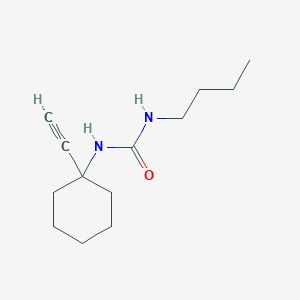

![molecular formula C23H19N5OS3 B2522896 N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide CAS No. 340813-94-7](/img/structure/B2522896.png)

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that features a benzothiazole moiety as a core structural element. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The specific compound includes additional functional groups such as acetamide, cyano, methyl, and thienyl, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl) acetamides involves the reaction of benzothiazoles with acetic acid under reflux conditions. The substituents on the benzothiazole ring influence the nature of the resulting assemblies . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach could be employed, with additional steps to introduce the more complex substituents such as the tetrahydro[1,6]naphthyridinyl group.

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl) acetamides is characterized by the presence of hydrogen bonds, which are crucial for the assembly of the molecules. For instance, in N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl oxygen, as well as with the thiazole nitrogen . These interactions are essential for the stability and packing of the crystals and can significantly influence the compound's photophysical properties.

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl) acetamides is not explicitly discussed in the provided papers. However, the presence of functional groups such as amide and thiazole suggests that these compounds could participate in various chemical reactions, including hydrogen bonding interactions, as demonstrated by the formation of molecular dimers and hydrogen-bonded rings in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl) acetamides can be inferred from their photophysical properties and acidity constants. The photophysical properties are influenced by the molecular structure and the nature of the hydrogen bonding interactions . The acidity constants (pKa values) of related acetamide derivatives have been determined through UV spectroscopic studies, indicating that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, with pKa values ranging from 5.91 to 8.34 for the first protonation and from 3.02 to 4.72 for the second . These values are critical for understanding the compound's behavior in different pH environments, which is important for its potential applications in drug design.

Aplicaciones Científicas De Investigación

Chemistry and Properties

N-(1,3-Benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide is part of a class of compounds that include benzothiazoles, which are known for their varied biological activities. The chemistry of benzothiazoles, including their preparation procedures and properties, has been extensively reviewed, highlighting their applications in different branches of chemistry. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This broad spectrum of activity suggests potential research applications in areas such as material science, pharmaceuticals, and biochemical studies (Boča, Jameson, & Linert, 2011).

Biological Activities

Benzothiazole derivatives, including structures similar to N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide, show a variety of biological activities. These activities include antiviral, antimicrobial, anti-inflammatory, anti-diabetic, anti-tumor, and anti-cancer properties. The unique structure of benzothiazole is integral to many synthetic bioactive molecules, making it an important moiety in medicinal chemistry. The structural variations of benzothiazole derivatives are crucial for their diverse biological activities, suggesting potential applications in drug discovery and development (Bhat & Belagali, 2020).

Synthetic Applications

The synthesis and applications of benzothiazoles and thiophene derivatives have been extensively reviewed, indicating their importance in drug design and the development of therapeutics. These reviews cover synthetic strategies, highlighting the role of benzothiazoles and thiophenes as key intermediates in the synthesis of compounds with high therapeutic potential. The discussions include insights into the mechanisms of action and the structure-activity relationships of these compounds, offering a foundation for future research in designing more effective drugs (Mir, Dar, & Dar, 2020).

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5OS3/c1-28-8-6-17-16(11-28)21(14-7-9-30-12-14)15(10-24)22(25-17)31-13-20(29)27-23-26-18-4-2-3-5-19(18)32-23/h2-5,7,9,12H,6,8,11,13H2,1H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTOALGEIVYBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)C#N)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

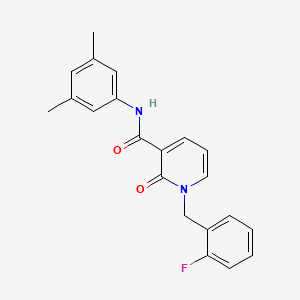

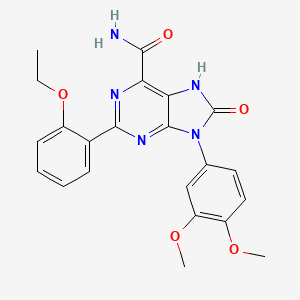

![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)

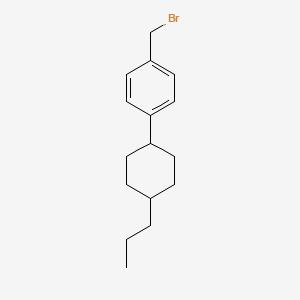

![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)

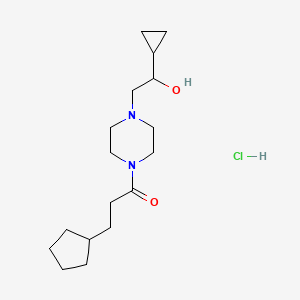

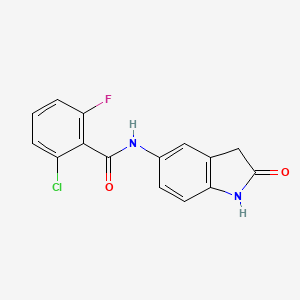

![(E)-N'-(4-(dimethylamino)benzylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2522819.png)

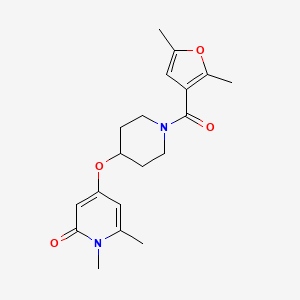

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one](/img/structure/B2522825.png)

![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)